1-{[2-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]amino}propan-2-ol
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Overview
Description
1-{[2-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]amino}propan-2-ol is a complex organic compound with the molecular formula C23H28N2O2 This compound is characterized by its unique structure, which includes a benzyloxy group attached to a naphthalene ring, further connected to an aminoethyl chain and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]amino}propan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[2-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy or amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various alcohols or amines.
Scientific Research Applications
1-{[2-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its ability to interact with specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 1-{[2-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets. For instance, it can block the β2-adrenergic receptor, inhibiting downstream signaling pathways activated by epinephrine. This includes the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels .
Properties
Molecular Formula |
C23H28N2O2 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-[2-[(2-phenylmethoxynaphthalen-1-yl)methylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C23H28N2O2/c1-18(26)15-24-13-14-25-16-22-21-10-6-5-9-20(21)11-12-23(22)27-17-19-7-3-2-4-8-19/h2-12,18,24-26H,13-17H2,1H3 |
InChI Key |
LAANVYLBPQYPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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